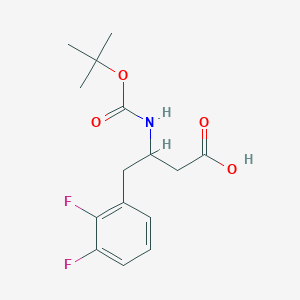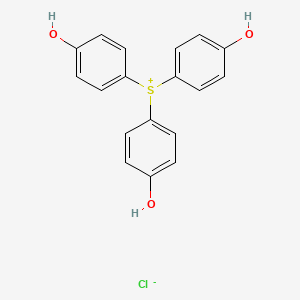
Sulfonium, tris(4-hydroxyphenyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, tris(4-hydroxyphenyl)-, chloride: is a chemical compound with the molecular formula C18H15ClO3S and a molecular weight of 346.83 g/mol . . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonium, tris(4-hydroxyphenyl)-, chloride typically involves the reaction of phenol with sulfur dichloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonium salt, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Sulfonium, tris(4-hydroxyphenyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
Sulfonium, tris(4-hydroxyphenyl)-, chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sulfonium, tris(4-hydroxyphenyl)-, chloride involves its ability to act as an electrophile due to the presence of the positively charged sulfonium ion . This allows it to interact with nucleophilic sites on biological molecules, leading to various biochemical effects. The compound can also participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
- Tris(4-hydroxyphenyl)methane
- Tris(4-hydroxyphenyl)phosphonium chloride
- Tris(4-hydroxyphenyl)ammonium chloride
Comparison: Sulfonium, tris(4-hydroxyphenyl)-, chloride is unique due to the presence of the sulfonium ion, which imparts distinct chemical reactivity compared to its analogs with different central atoms (e.g., phosphorus or nitrogen) . This uniqueness makes it valuable in specific applications where the sulfonium ion’s reactivity is advantageous .
Properties
CAS No. |
17755-35-0 |
|---|---|
Molecular Formula |
C18H15ClO3S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
tris(4-hydroxyphenyl)sulfanium;chloride |
InChI |
InChI=1S/C18H14O3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H,(H2-,19,20,21);1H |
InChI Key |
BINSXQFBKIIQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)[S+](C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


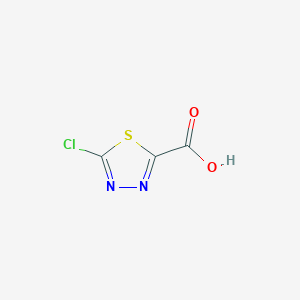
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
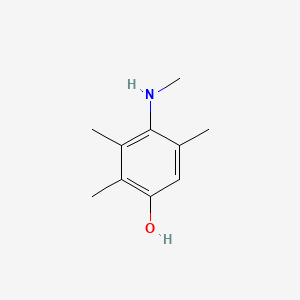

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)

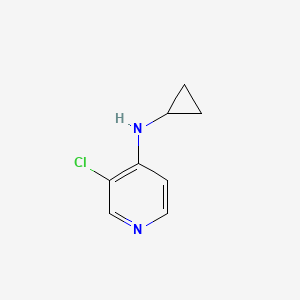
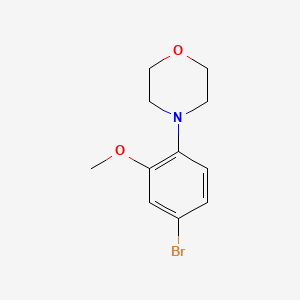
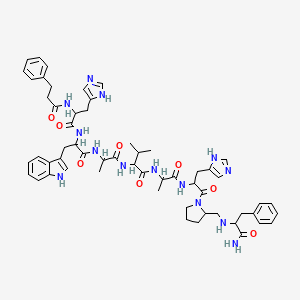
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster](/img/structure/B15124341.png)
